molecular formula C10H7BrFN3O2 B6362227 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-53-9

1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No. B6362227
CAS RN: 1240568-53-9
M. Wt: 300.08 g/mol
InChI Key: OUVDSGRPWJUTLR-UHFFFAOYSA-N
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Description

The compound “1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a bromine atom and a fluorine atom attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a nitro group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the overall shape and properties of the molecule due to their size and electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the structure of the compound and the atoms it contains .

Scientific Research Applications

Microwave Synthesis and Antimicrobial Activity

Compounds containing pyrazole structures, similar to 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole, have been explored for their antimicrobial properties. Raval, Desai, and Desai (2012) synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, exhibiting significant biological activity, including antimicrobial effects, through microwave synthesis (Raval, Desai, & Desai, 2012).

Synthesis and Crystal Structures

Loh et al. (2013) conducted a study on pyrazole compounds, focusing on their synthesis and crystal structure determination. This research contributes to understanding the structural aspects of compounds related to this compound (Loh et al., 2013).

X-Ray Supramolecular Structure and Synthesis

Padilla-Martínez et al. (2011) studied the molecular structures of pyrazole derivatives, focusing on their synthesis and X-ray supramolecular structure. This research provides insights into the structural characteristics of pyrazole-based compounds (Padilla-Martínez et al., 2011).

QSAR of Herbicidal Pyrazolyl Ethers

Clark (1996) explored the quantitative structure-activity relationships (QSAR) of herbicidal pyrazolyl ethers, a category encompassing compounds like this compound. This study highlighted their potential as herbicides (Clark, 1996).

Structural Characterization and Synthesis

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized pyrazole derivatives, similar to the compound , offering valuable insights into their chemical properties and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Reductive Cyclization in Pyrazole Derivatives

Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives, investigating the role of intramolecular hydrogen bonding in their reductive cyclization process. This study sheds light on the reactivity of such compounds (Szlachcic et al., 2020).

Synthesis and Biological Activities

Oliveira et al. (2017) evaluated the biological activities, including analgesic and anti-inflammatory effects, of pyrazole derivatives. Though the study focuses on a different pyrazole derivative, it provides context for the potential biological applications of similar compounds (Oliveira et al., 2017).

Identification and Characterization of a Research Chemical

McLaughlin et al. (2016) identified and characterized a novel pyrazole-based research chemical, providing a framework for understanding the synthesis and analytical characterization of such compounds (McLaughlin et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for compounds with medicinal or therapeutic uses. Without specific studies on this compound, it’s difficult to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Compounds containing nitro groups and halogens can often be hazardous and require careful handling .

properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVDSGRPWJUTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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